molecular formula C9H11FO B2666491 1-Ethoxy-4-fluoro-2-methylbenzene CAS No. 1554472-93-3

1-Ethoxy-4-fluoro-2-methylbenzene

Cat. No.: B2666491
CAS No.: 1554472-93-3
M. Wt: 154.184
InChI Key: HUEGCPXWRHMZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-4-fluoro-2-methylbenzene is an organic compound with the molecular formula C9H11FO. It is a derivative of benzene, where the benzene ring is substituted with an ethoxy group (-OCH2CH3), a fluorine atom, and a methyl group (-CH3). This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethoxy-4-fluoro-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the ethoxylation of 4-fluoro-2-methylphenol. The reaction typically requires an ethylating agent such as diethyl sulfate or ethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The fluorine atom can be reduced under specific conditions to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid are used to introduce a nitro group.

    Sulfonation: Fuming sulfuric acid is used to introduce a sulfonic acid group.

    Halogenation: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeCl3) are used for halogenation.

Major Products

    Nitration: 1-Ethoxy-4-fluoro-2-methyl-3-nitrobenzene

    Sulfonation: this compound-3-sulfonic acid

    Halogenation: 1-Ethoxy-4-fluoro-2-methyl-3-bromobenzene

Scientific Research Applications

1-Ethoxy-4-fluoro-2-methylbenzene is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethoxy-4-fluoro-2-methylbenzene involves its interaction with specific molecular targets. The ethoxy and fluorine substituents influence the electron density of the benzene ring, making it more reactive towards electrophiles. This reactivity is exploited in various chemical reactions to form desired products. The molecular pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethoxy-2-fluoro-4-methylbenzene
  • 1-Methoxy-4-fluoro-2-methylbenzene
  • 1-Ethoxy-4-chloro-2-methylbenzene

Uniqueness

1-Ethoxy-4-fluoro-2-methylbenzene is unique due to the presence of both an ethoxy group and a fluorine atom on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific electronic effects, making it valuable in various chemical syntheses and applications.

Properties

IUPAC Name

1-ethoxy-4-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEGCPXWRHMZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.